[3-(Butylthio)propyl]amine
Overview
Description
[3-(Butylthio)propyl]amine: is an organic compound with the molecular formula C7H17NS. It is a member of the amine family, characterized by the presence of an amine group (-NH2) attached to a propyl chain, which is further substituted with a butylthio group (-S
Mechanism of Action
Target of Action
It has been used in the synthesis of n-functionalized bis(phosphino)amine ligands with ether, thioether, and pyridyl tethers . These ligands can interact with various metal ions, suggesting that [3-(Butylthio)propyl]amine may indirectly influence metal ion interactions .
Mode of Action
It’s known that it can react with crcl3(thf)3 in ch2cl2 to give dinuclear chloro bridged cr2(micro-cl)2cl4(pnp)2 complexes . This suggests that this compound may interact with its targets through complex formation.
Biochemical Pathways
Given its role in the synthesis of n-functionalized bis(phosphino)amine ligands , it may indirectly influence pathways involving metal ion interactions.
Pharmacokinetics
Its physical properties such as boiling point (169-170 °c/756 mmhg) and density (0853 g/mL at 25 °C) suggest that it is a liquid at room temperature and has a relatively low molecular weight (13122 g/mol) . These properties could influence its absorption and distribution in the body, but further studies are needed to confirm this.
Result of Action
Its role in the synthesis of n-functionalized bis(phosphino)amine ligands suggests that it may have indirect effects on cellular processes involving metal ion interactions .
Properties
IUPAC Name |
3-butylsulfanylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIXKBWZQPKQLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309809 | |
Record name | 3-(Butylthio)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53056-87-4 | |
Record name | 3-(Butylthio)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53056-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Butylthio)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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